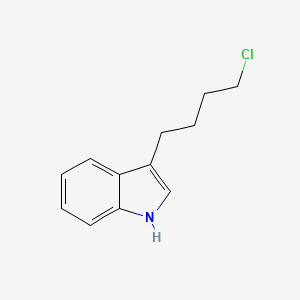

3-(4-Chlorobutyl)indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClN |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

3-(4-chlorobutyl)-1H-indole |

InChI |

InChI=1S/C12H14ClN/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5,8H2 |

InChI Key |

IRDLINHXNFIJTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Chlorobutyl)indole chemical structure and properties

Technical Monograph: 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile Advanced Synthesis, Reactivity, and Application in Vilazodone Development

Executive Summary

This technical guide analyzes the chemical architecture and synthetic utility of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7). While the generic 3-(4-chlorobutyl)indole scaffold represents a class of alkylated indoles, the 5-cyano derivative is the critical pharmacophore used in the industrial synthesis of Vilazodone (Viibryd), a dual-acting SSRI and 5-HT1A partial agonist.[1]

This monograph provides researchers with a robust framework for synthesizing, characterizing, and utilizing this intermediate. We focus on the "Acylation-Reduction" pathway as the industry-standard methodology, superior to the Fischer indole approach for this specific chain length due to regioselectivity control.

Chemical Profile & Physicochemical Properties

The chlorobutyl side chain renders this molecule an electrophilic alkylating agent, specifically designed to couple with piperazine derivatives via nucleophilic substitution.

| Property | Specification |

| IUPAC Name | 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile |

| Common Name | Vilazodone Intermediate A |

| CAS Number | 143612-79-7 |

| Molecular Formula | C₁₃H₁₃ClN₂ |

| Molecular Weight | 232.71 g/mol |

| Appearance | Pale beige to off-white crystalline solid |

| Melting Point | 98 – 102 °C |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; Insoluble in water |

| Reactivity Class | Alkyl Halide (Primary Chloride); Indole Nucleophile |

Synthetic Architecture

The synthesis of 3-(4-chlorobutyl)indoles presents a regioselectivity challenge. Direct alkylation of indole at C3 is often accompanied by N-alkylation (C1). Therefore, the Friedel-Crafts Acylation followed by Reduction is the preferred route for high-purity scale-up.

Core Synthesis Workflow (DOT Visualization)

Figure 1: Stepwise synthetic pathway from 5-cyanoindole to the target chlorobutyl intermediate.

Experimental Protocols

These protocols are synthesized from patent literature and process chemistry optimization studies (Heinrich et al., 2004; Hu et al., 2020).

Protocol A: Friedel-Crafts Acylation

Objective: Install the 4-carbon chain at the C3 position.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, N₂ inlet, and dropping funnel.

-

Solvation: Dissolve 5-cyanoindole (1.0 eq) in anhydrous CH₂Cl₂ (DCM) or Nitromethane. Cool to 0–5 °C.[2]

-

Lewis Acid Addition: Add AlCl₃ (2.0–3.0 eq) portion-wise. Caution: Exothermic.

-

Acylation: Dropwise add 4-chlorobutyryl chloride (1.2 eq) while maintaining internal temperature <10 °C.

-

Reaction: Stir at 0–5 °C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (EtOAc:Hexane 1:1).

-

Quench: Pour mixture slowly onto ice-water/HCl.

-

Isolation: Filter the precipitated solid (3-(4-chlorobutanoyl)-5-cyanoindole). Wash with water and cold ethanol. Yield is typically 70–80%.

Protocol B: Carbonyl Reduction (Deoxygenation)

Objective: Reduce the C=O ketone to a methylene (CH₂) group.

-

Setup: Clean reactor under inert atmosphere.

-

Solvation: Suspend the acylated intermediate (from Protocol A) in THF or TFA (Trifluoroacetic acid).

-

Reduction:

-

Method 1 (NaBH₄/TFA): Add NaBH₄ pellets (5.0 eq) slowly to the TFA solution at 0 °C. (Caution: Hydrogen gas evolution).

-

Method 2 (Silane): Use Triethylsilane (Et₃SiH) in TFA.

-

-

Workup: Stir at RT until starting material is consumed (approx. 4–6 hours). Quench with water/NaOH to neutralize.

-

Purification: Extract with EtOAc. Concentrate organic layer.[3][4] Recrystallize from Ethanol/Water to obtain pure 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile .

Reaction Mechanics: The Vilazodone Coupling

The primary utility of this molecule is the alkylation of 5-(1-piperazinyl)-benzofuran-2-carboxamide . This proceeds via an S_N2 mechanism .

Mechanistic Pathway (DOT Visualization)

Figure 2: S_N2 Nucleophilic substitution mechanism for Vilazodone synthesis.

Critical Control Points:

-

Base Selection: An inorganic base (K₂CO₃) is preferred over organic bases to scavenge the HCl byproduct without competing for alkylation.

-

Finkelstein Modification: Addition of catalytic KI (Potassium Iodide) can accelerate the reaction by converting the chloro-alkyl to the more reactive iodo-alkyl in situ.

Analytical Characterization

To validate the structure of the synthesized 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile, compare experimental data against these reference values.

| Spectroscopic Method | Signal Assignment (Expected) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.45 (s, 1H, Indole-NH) δ 8.10 (s, 1H, C4-H) δ 7.50 (d, 1H, C7-H) δ 7.40 (d, 1H, C6-H) δ 7.25 (s, 1H, C2-H) δ 3.65 (t, 2H, -CH₂Cl ) δ 2.75 (t, 2H, Indole-CH₂ -) δ 1.75–1.85 (m, 4H, -CH₂-CH₂- central chain) |

| ¹³C NMR | 120.5 (CN group), 112.8 (C7), 123.5 (C4), 128.0 (C3a/7a), 45.5 (CH₂Cl), 24.0–32.0 (Alkyl chain carbons). |

| Mass Spectrometry (ESI) | [M+H]⁺ = 233.08 (Calculated for ³⁵Cl isotope). |

References

-

Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors.[5] Journal of Medicinal Chemistry.[5]

-

Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone.[1][6][2][7][8][4][5] Journal of Chemical Research.[6]

-

Sorbera, L.A., et al. (2001). Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor.[7] Drugs of the Future.

-

Patent CN102964287B. Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole.[1] Google Patents.

-

Patent CN107501159B. Synthesis method of vilazodone intermediate 3-(4-chlorobutyl)-5-cyanoindole.[1] Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

- 3. journalijar.com [journalijar.com]

- 4. chemimpex.com [chemimpex.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Intermediate in Modern Drug Development

A Note to the Reader: Initial inquiries for "3-(4-Chlorobutyl)indole" did not yield specific data for a compound with this exact structure in widely recognized chemical databases. However, the closely related molecule, 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile , is a well-documented and crucial intermediate in pharmaceutical synthesis. This guide will provide a comprehensive overview of this latter compound, which is likely the intended subject of interest for researchers and drug development professionals.

Introduction

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is a multifaceted organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique molecular architecture, featuring an indole scaffold, a reactive chlorobutyl side chain, and a strategically placed nitrile group, makes it a valuable building block in the synthesis of complex therapeutic agents. This guide will delve into the fundamental properties, synthesis, and applications of this important molecule, providing researchers and drug development professionals with a thorough understanding of its utility.

Molecular Profile and Physicochemical Properties

A clear understanding of the molecular characteristics of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is paramount for its effective use in synthesis and research.

| Property | Value | Source(s) |

| Molecular Formula | C13H13ClN2 | [1][2][3][4] |

| Molecular Weight | 232.71 g/mol | [1][2][3][4] |

| CAS Number | 143612-79-7 | [1][2][3] |

| Appearance | Off-white to pale beige solid/powder | [3][5] |

| Melting Point | 99-100 °C | [5] |

| Boiling Point | 448.1 °C at 760 mmHg | [5] |

| Density | 1.2 g/cm³ | [5] |

Synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

The synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is a critical process for its application in pharmaceutical manufacturing. A common and effective method involves the acylation and subsequent reduction of 5-cyanoindole.[1]

Synthetic Pathway Overview

Caption: Synthetic pathway for 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

Detailed Experimental Protocol

Step 1: Acylation of 5-Cyanoindole

-

In a reaction vessel, dissolve 5-cyanoindole in a suitable solvent such as dichloromethane.

-

Cool the solution to a reduced temperature, typically between 0 and 5°C.

-

Slowly add a Lewis acid catalyst, for example, anhydrous zinc chloride.

-

To this mixture, add 4-chlorobutyryl chloride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a set duration, often around 2 hours, while monitoring the progress via a suitable analytical method like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding ice water.

-

Neutralize the mixture with a base, such as a 1N sodium hydroxide solution, to a pH of 7.

-

Perform an extraction with an organic solvent and wash the organic phase with brine.

-

Concentrate the organic phase to obtain the crude intermediate product, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.

-

The crude product can be further purified by recrystallization.

Step 2: Reduction of the Intermediate

-

The intermediate from Step 1 is then subjected to a reduction reaction to convert the ketone to a methylene group.

-

Various reducing agents can be employed for this step, with specific conditions depending on the chosen reagent.

Applications in Drug Development

The primary and most significant application of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is as a key intermediate in the synthesis of the antidepressant drug, Vilazodone .[5][6]

Caption: Role as a key intermediate in Vilazodone synthesis.

Vilazodone is a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist. The 3-(4-chlorobutyl) side chain of the intermediate provides a reactive handle for the subsequent attachment of the piperazine moiety required for the final drug structure. The indole core is a common feature in many neurologically active compounds, and the 5-carbonitrile group can be a site for further chemical modifications or may contribute to the overall electronic properties of the final active pharmaceutical ingredient (API).[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

Conclusion

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile stands out as a pivotal molecule in the landscape of pharmaceutical synthesis. Its well-defined structure and reactivity make it an indispensable precursor for the production of important drugs like Vilazodone. A thorough understanding of its properties, synthesis, and applications is essential for chemists and researchers working in drug discovery and development, enabling the continued innovation of novel therapeutics.

References

- Exploring 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Pharmaceutical Intermediate. (URL not provided in search results)

- Chemical Reagent Bloom Tech 3- (4-chlorobutyl) -1h-Indole-5-Carbonitrile CAS 143612-79-7 - Home Sunshine Pharma. (URL not provided in search results)

- 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - ChemicalBook. (URL not provided in search results)

- 3-(4- Chlorobutyl) Indole-5- Carbonitrile - Cas: 143612-79-7 - IndiaMART. (URL not provided in search results)

- 143612-79-7 | Product Name : this compound-5-carbonitrile - Pharmaffiliates. (URL not provided in search results)

- This compound-5-carbonitrile | LGC Standards. (URL not provided in search results)

- This compound-5-carbonitrile | 143612-79-7 - TCI Chemicals. (URL not provided in search results)

Sources

- 1. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound-5-carbonitrile | LGC Standards [lgcstandards.com]

- 5. Chemical Reagent Bloom Tech 3- (4-chlorobutyl) -1h-Indole-5-Carbonitrile CAS 143612-79-7 [hsppharma.com]

- 6. innospk.com [innospk.com]

Solubility Profile & Handling of 3-(4-Chlorobutyl)indole Scaffolds

Executive Summary

3-(4-Chlorobutyl)indole and its derivatives (most notably the 5-carbonitrile analogue, CAS 143612-79-7) are critical electrophilic intermediates in the synthesis of serotonergic modulators, such as Vilazodone . Their solubility profile is the governing factor in process scalability, dictating the efficiency of Friedel-Crafts acylations, hydride reductions, and subsequent nucleophilic substitutions.

This guide provides an in-depth analysis of the solubility landscape for this compound scaffolds. While specific data for the non-substituted indole variant is rare in open literature, this guide synthesizes industrial data from the widely used 5-cyano derivative to establish a robust solubility model. The protocols detailed here focus on maximizing recovery during recrystallization and ensuring homogeneity during nucleophilic substitution reactions.

Physicochemical Profile

To understand solubility, one must analyze the solute-solvent interaction potential. The this compound moiety possesses a lipophilic butyl-chloride tail and a polarizable indole core.

| Property | This compound (Predicted) | This compound-5-carbonitrile (Verified) |

| CAS Number | 119468-30-7 (Generic) | 143612-79-7 (Industrial Standard) |

| Molecular Weight | ~207.7 g/mol | 232.71 g/mol |

| Physical State | Viscous Oil / Low-melting Solid | White Crystalline Powder |

| Melting Point | < 50°C (Est.) | 98.0 – 102.0°C |

| LogP (Lipophilicity) | ~3.8 | 2.5 – 3.0 |

| H-Bond Donors | 1 (Indole NH) | 1 (Indole NH) |

| Key Functionality | Alkyl Halide (Electrophile) | Alkyl Halide + Nitrile (Dipole) |

Expert Insight: The presence of the 5-cyano group in the industrial intermediate significantly increases the melting point and crystalline lattice energy compared to the simple indole. Consequently, the non-cyano variant will exhibit higher solubility in non-polar solvents (e.g., Toluene, Hexane) and a lower precipitation threshold in alcohols.

Solubility Landscape

The solubility of 3-(4-chlorobutyl)indoles follows a "like-dissolves-like" trajectory, but with critical temperature dependence in protic solvents.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary reaction solvent; excellent for extraction. |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Used for nucleophilic substitution (S_N2) reactions. |

| Ethers | THF, 2-MeTHF | High | Good for hydride reductions (e.g., Carbonyl reduction). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (T-Dependent) | Ideal for Crystallization. Soluble hot, insoluble cold. |

| Alcohols | Methanol, Ethanol (95%) | Moderate to Low | Soluble at reflux; excellent anti-solvent at 0°C. |

| Aromatics | Toluene | Moderate | Good for high-temp reactions; poor for crystallization recovery. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Universal anti-solvent for precipitation. |

Thermodynamic Behavior in Crystallization

The most effective purification method for these intermediates involves exploiting the steep solubility curve in Isopropyl Acetate or Ethanol/Water mixtures.

-

High Temperature (>60°C): The lattice energy is overcome by solvation, resulting in a clear solution.

-

Low Temperature (<5°C): Solubility drops precipitously, forcing the compound to crystallize while impurities (oligomers, inorganic salts) remain in the mother liquor.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch or derivative.

-

Preparation: Weigh 100 mg of this compound into a 4 mL borosilicate vial.

-

Solvent Addition: Add the target solvent in 100 µL increments (micropipette).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution with no particulates.

-

Insoluble: Persistent suspension or pellet at bottom.

-

-

Calculation:

-

Temperature Stress: If insoluble at RT, heat to solvent boiling point (sealed cap) to assess potential for crystallization.

Protocol: Self-Validating Recrystallization

This workflow ensures high purity (>98%) and removal of unreacted starting materials.

-

Dissolution: Suspend crude solid in Isopropyl Acetate (IPAc) (5 mL per gram of solid).

-

Heating: Heat to reflux (approx. 85-90°C). The solution must become clear.

-

Validation Check: If solids remain, they are likely inorganic salts (ZnCl₂, AlCl₃ residues). Filter hot.

-

-

Cooling Ramp: Cool slowly to Room Temperature (25°C) over 2 hours.

-

Rapid cooling traps impurities.

-

-

Nucleation: Cool further to 0-5°C using an ice bath. Stir for 1 hour.

-

Isolation: Filter the white crystalline solid. Wash the cake with cold IPAc or Hexane.

-

Drying: Vacuum dry at 40°C. (Avoid high heat; alkyl chlorides can be thermally unstable).

Process Visualization

Workflow: Synthesis & Isolation Logic

This diagram illustrates the solvent exchanges required from synthesis to isolation, highlighting where solubility properties are leveraged.

Caption: Solvent exchange workflow exploiting the high solubility in DCM for reaction and temperature-dependent solubility in Isopropyl Acetate (IPAc) for purification.

Safety & Handling (E-E-A-T)

Genotoxicity Warning: 3-(4-Chlorobutyl)indoles are alkylating agents . The chlorobutyl side chain is electrophilic and can react with DNA nucleophiles.

-

Engineering Controls: Handle only in a Class II Fume Hood.

-

PPE: Double Nitrile gloves are mandatory. The lipophilic nature of the indole allows it to penetrate skin, carrying the alkyl halide moiety into the bloodstream.

-

Decontamination: Spills should be treated with a nucleophilic solution (e.g., 10% Sodium Thiosulfate or dilute Ammonia) to quench the alkyl halide before cleaning.

References

-

TCI Chemicals. Product Specification: this compound-5-carbonitrile (CAS 143612-79-7).[1][2][3][4][5][6] Retrieved from

-

PubChem. Compound Summary: 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.[1] National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis and Industrial Production of Vilazodone Intermediates. Retrieved from

-

Google Patents. CN102875440B: Preparation method of 3-(4-chlorobutyl)-5-cyanoindole.[1] (Describes crystallization from Ethanol/Water). Retrieved from

-

Fisher Scientific. Safety Data Sheet & Physical Properties. Retrieved from

Sources

- 1. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound-5-carbonitrile | 143612-79-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. stanfordchem.com [stanfordchem.com]

- 6. This compound-5-carbonitrile 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Difference between 3-(4-Chlorobutyl)indole and 3-(3-Chloropropyl)indole

Topic: Difference between 3-(4-Chlorobutyl)indole and 3-(3-Chloropropyl)indole Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Comparative Analysis of 3-(3-Chloropropyl)indole and this compound in Drug Design and Synthesis

Executive Summary

In the development of serotonergic modulators, the alkyl linker length between the indole scaffold and the pharmacophore (typically an arylpiperazine) is not merely a structural spacer; it is a determinant of both chemical stability and pharmacological selectivity.[1]

This guide analyzes the critical divergence between 3-(3-chloropropyl)indole (n=3) and This compound (n=4) . While homologous, their behaviors differ radically:

-

Chemical Stability: The propyl derivative is kinetically predisposed to rapid intramolecular cyclization (forming pyrrolo[1,2-a]indoles), rendering it unstable as a free base. The butyl derivative possesses sufficient kinetic stability for isolation and storage.

-

Pharmacology: The 4-carbon linker is the structural prerequisite for the "dual-binding" mode observed in SPARI (Serotonin Partial Agonist Reuptake Inhibitor) drugs like Vilazodone , allowing simultaneous occupation of the orthosteric (S1) and allosteric (S2) sites of the serotonin transporter (SERT).

Part 1: Physicochemical & Stability Divergence

The defining difference between these two intermediates is their susceptibility to intramolecular nucleophilic substitution . The indole nitrogen (N1) is sufficiently nucleophilic to attack the terminal alkyl chloride.

1.1 The "Propyl Trap" (n=3)

-

Mechanism: 3-(3-Chloropropyl)indole undergoes a rapid 5-exo-tet cyclization. The N1 lone pair attacks the terminal carbon, displacing chloride to form 2,3-dihydro-1H-pyrrolo[1,2-a]indole .

-

Kinetics: According to Baldwin’s rules, 5-membered ring formation is highly favorable. This reaction often occurs spontaneously at room temperature or upon attempted purification of the free base.

-

Handling Implication: It is rarely isolated as a free base. It must be generated in situ or handled as a stable salt (e.g., hydrochloride) to suppress the nucleophilicity of N1.

1.2 The "Butyl Stability" (n=4)

-

Mechanism: this compound would theoretically cyclize to form a 6-membered ring (6,7,8,9-tetrahydropyrido[1,2-a]indole ).

-

Kinetics: While 6-exo-tet cyclizations are allowed, the formation of the 6-membered ring is kinetically slower than the 5-membered analog due to entropic factors (increased degrees of freedom in the butyl chain).

-

Handling Implication: This compound is stable enough to be isolated, recrystallized (typically from ethanol/water), and stored as a solid intermediate. This stability is a key reason it is the preferred intermediate for industrial-scale synthesis of Vilazodone.

1.3 Comparative Data Table

| Feature | 3-(3-Chloropropyl)indole | This compound |

| CAS Number | 16982-49-7 | 4985-46-0 |

| Linker Length | 3 Carbons (Propyl) | 4 Carbons (Butyl) |

| Primary Stability Risk | Rapid cyclization to pyrrolo[1,2-a]indole | Slow cyclization (stable solid) |

| Cyclization Type | 5-exo-tet (Fast) | 6-exo-tet (Slow) |

| Primary Application | Short-linker 5-HT1A agonists | Vilazodone (SPARI), Dual SERT/5-HT1A ligands |

| Storage Form | Salt form (HCl) mandatory for stability | Stable as Free Base or Salt |

Part 2: Visualizing the Stability Logic

The following diagram illustrates the divergent reaction pathways driven by chain length.

Caption: Kinetic divergence of homologous indole alkyl chlorides. The n=3 analog rapidly cyclizes (red path), while the n=4 analog remains stable (green path).

Part 3: Pharmacological Rationale (SAR)

In medicinal chemistry, particularly for Vilazodone (Viibryd) , the choice of the 4-carbon linker is driven by the structural requirements of the Serotonin Transporter (SERT).

3.1 The "Dual-Binding" Mode

Recent Cryo-EM and docking studies have revealed that Vilazodone binds to SERT in a unique "extended" conformation:

-

S1 Site (Orthosteric): The piperazine and benzofuran moieties occupy the central substrate binding site (S1), competing directly with serotonin.

-

S2 Site (Allosteric): The 4-carbon butyl chain acts as a bridge, allowing the terminal indole group to extend into the extracellular vestibule (S2 site).

-

The "One Carbon" Impact: A 3-carbon (propyl) linker is too short to bridge the S1-S2 distance effectively without inducing conformational strain or losing the specific pi-stacking interactions at the S2 site. This loss of allosteric engagement drastically reduces SERT affinity and selectivity.

3.2 Selectivity Profile

-

Butyl (n=4): Optimizes affinity for both SERT (via S1+S2 binding) and 5-HT1A receptors (where the linker spans the aspartate-to-hydrophobic pocket distance).

-

Propyl (n=3): Often shifts selectivity towards 5-HT1A agonism solely (e.g., Buspirone analogs) but fails to achieve the high-affinity dual SERT inhibition required for SPARI activity.

Part 4: Synthetic Protocols

Direct alkylation of indole with

4.1 Protocol: Synthesis of this compound

Target: High-purity intermediate for Vilazodone.

Step 1: Acylation (Friedel-Crafts)

-

Reagents: Indole (or 5-cyanoindole for Vilazodone), 4-Chlorobutyryl chloride, Lewis Acid (AlCl3 or Et2AlCl).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Procedure:

-

Cool the Lewis acid suspension in DCM to 0°C.

-

Add 4-chlorobutyryl chloride dropwise.

-

Add the Indole solution slowly (maintaining <5°C) to favor C3 acylation over N1 acylation.

-

Quench with ice water. Isolate 3-(4-chlorobutyryl)indole .

-

Note: The carbonyl group at C1 prevents cyclization at this stage.

-

Step 2: Selective Reduction

-

Reagents: Sodium Borohydride (NaBH4) with Trifluoroacetic Acid (TFA) or Triethylsilane (TES).

-

Rationale: Standard LiAlH4 can be too aggressive (reducing the nitrile if present) or lead to over-reduction. NaBH4/TFA selectively reduces the benzylic ketone to a methylene group.

-

Procedure:

-

Dissolve the keto-indole in TFA (or IPA/TFA mixture).

-

Add NaBH4 pellets in portions at 0-10°C (Exothermic! Hydrogen evolution).

-

Stir at room temperature until ketone disappears (TLC/HPLC).

-

Basify carefully with NaOH (keep T < 20°C to avoid cyclization during workup).

-

Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Step 3: Quality Control (Self-Validation)

-

H-NMR: Look for the disappearance of the carbonyl signal and the appearance of the butyl chain multiplets.

-

Stability Check: Dissolve a small sample in DMSO-d6. If new peaks appear at ~4.0 ppm (triplet) corresponding to N-CH2-R over 24h, the sample is cyclizing.

Part 5: Workflow Visualization

Caption: Optimized synthetic route avoiding direct alkylation pitfalls. The acylation-reduction sequence ensures C3 regioselectivity and product stability.

References

-

Vilazodone Synthesis & Scale-up

-

Hu, B., et al. (2012). "Process Development and Scale-Up Synthesis of the Antidepressant Drug Vilazodone." Organic Process Research & Development, 16(9), 1552–1557. Link

-

-

Binding Mode (Cryo-EM)

-

Plenge, P., et al. (2021). "Structural basis of vilazodone dual binding mode to the serotonin transporter." Nature Communications, 12, Article 1234. Link

-

-

Indole Cyclization Kinetics

-

Sundberg, R. J., & Bloom, J. D. (1980). "Kinetics of the cyclization of 3-(omega-haloalkyl)indoles." Journal of Organic Chemistry, 45(17), 3382–3387. Link

-

-

SAR of Arylpiperazines

Sources

A Comprehensive Safety and Handling Guide for 3-(4-Chlorobutyl)indole Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

This guide provides an in-depth examination of the safety, handling, and toxicological profile of the synthetic intermediate, 3-(4-Chlorobutyl)indole. As a crucial precursor in various pharmaceutical development pathways, a thorough understanding of its chemical behavior is paramount for ensuring laboratory safety and experimental integrity.

The core structure, an indole nucleus substituted at the C3 position with a reactive chlorobutyl chain, presents a dual-hazard profile. The indole moiety is a common feature in biologically active molecules, while the terminal alkyl chloride provides a reactive site for nucleophilic substitution, a key step in the synthesis of more complex molecules.[7] This reactivity, however, also underlies its potential toxicity.

Section 1: Hazard Identification and GHS Classification (Surrogate Data)

Based on the available data for this compound-5-carbonitrile, the compound is classified as hazardous.[1][6] Researchers handling the non-nitrile analogue should assume a similar, if not identical, hazard profile as a precautionary measure.

GHS Pictograms:

GHS Pictogram for Health Hazards

Signal Word: Warning [2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| (Data derived from surrogate compound this compound-5-carbonitrile)[1][6] |

Primary Routes of Exposure:

-

Dermal Contact: The most probable route of accidental exposure in a laboratory setting.

-

Inhalation: Particularly if the material is a fine powder or is aerosolized.

-

Ingestion: Accidental ingestion can occur through poor laboratory hygiene.

Section 2: The Chemistry of Hazard - A Mechanistic Perspective

Understanding why this intermediate is hazardous is key to safe handling. The risk stems from its two primary functional components: the indole ring and the chlorobutyl chain.

-

The Indole Nucleus: Indole and its derivatives are ubiquitous in biochemistry (e.g., tryptophan, serotonin) and pharmaceuticals.[8] While the core itself is of moderate toxicity, it can undergo metabolic activation and its derivatives have a vast range of biological activities.[9]

-

The Chlorobutyl Chain (Alkylating Agent): This is the primary source of toxicological concern. Alkyl halides are reactive electrophiles.[10] The terminal chlorine atom creates an electron-deficient carbon, making it susceptible to attack by nucleophiles. Within a biological system, nucleophiles are abundant—most notably the nitrogen and oxygen atoms in DNA bases, and sulfur atoms in proteins (e.g., cysteine residues). Covalent modification of these critical biomolecules can lead to cytotoxicity and genotoxicity. Most alkyl halides are considered potential genotoxic impurities (PGIs) for this reason.

Conceptual pathway of alkylation toxicity.

Section 3: Protocols for Safe Handling and Storage

A self-validating safety protocol is built on the principle of minimizing all potential routes of exposure.

Engineering Controls & Ventilation

-

Primary Handling: All weighing and solution preparation must be conducted within a certified chemical fume hood to control airborne powders and vapors.

-

Ventilation: The laboratory should maintain negative pressure relative to adjacent non-laboratory areas, with a recommended 10-12 air changes per hour.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this intermediate should be considered the absolute minimum.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against dermal absorption. Double-gloving is recommended for transfers. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects against accidental splashes of solutions or airborne powder. |

| Body Protection | Flame-resistant laboratory coat, fully fastened. | Prevents contamination of personal clothing and skin. |

| Respiratory | Not required if handled exclusively in a fume hood. If fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | Prevents inhalation of dust or vapors. |

Storage and Stability

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage to minimize potential degradation.[2]

-

Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or degradation.[2]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The chlorobutyl group can be reactive under these conditions.

-

Container: Keep in a tightly sealed, clearly labeled container.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | Procedure |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

This protocol is for minor laboratory spills (<100 mL of solution or a few grams of solid). For large spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).

Workflow for minor laboratory spills.

Section 5: Synthetic & Reactivity Considerations

Potential Impurities

The synthesis of 3-alkylated indoles can be achieved through various methods, including the Fischer indole synthesis or Friedel-Crafts alkylation.[11][12][13] A common route involves the reaction of 5-cyanoindole with 4-chlorobutyryl chloride followed by reduction.[14] Potential impurities could include:

-

Unreacted starting materials (e.g., 5-cyanoindole).

-

Over-alkylated or di-substituted indole species.

-

Residual acid or base catalysts.

-

Byproducts from side reactions.

The toxicological profile of these impurities should be considered, especially unreacted starting materials which may have their own significant hazards.

Disposal Considerations

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain. The collected waste should be placed in a sealed, labeled container for pickup by institutional EHS.

References

-

Chemsrc. 3-(4-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile. [Link]

-

PharmaCompass. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl). [Link]

-

PubChem. 3-(4-Chlorobutyl)-5-cyanoindole. [Link]

-

PolyPlast Endüstri. CHLOROBUTYL RUBBER. [Link]

- Google Patents. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.

-

Future Medicinal Chemistry. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. [Link]

-

PMC - NIH. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [Link]

-

ResearchGate. Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). [Link]

-

ResearchGate. Vulcanization of chlorobutyl rubber. III. Reaction mechanisms.... [Link]

-

ResearchGate. Vulcanization of chlorobutyl rubber. II. A revised cationic mechanism.... [Link]

-

Xiamen Bestally Imp. & Exp. Co., Ltd. What is the difference between chlorobutyl rubber plugs and bromobutyl rubber plugs?. [Link]

- Google Patents.

-

Chemical Communications (RSC Publishing). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols.... [Link]

-

Frontiers. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]

-

NCBI. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol.... [Link]

Sources

- 1. This compound-5-carbonitrile | 143612-79-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 143612-79-7|3-(4-Chlorobutyl)-1H-indole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. kemcal.com [kemcal.com]

- 4. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | CAS 143612-79-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chlorobutyl RubberâOptimum Processing Procedures in: Rubber Chemistry and Technology Volume 35: Issue 2 | Rubber Chemistry and Technology [rct.kglmeridian.com]

- 11. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]

- 12. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

Introduction: The Critical Role of a Versatile Intermediate

An In-Depth Technical Guide to the Stability of 3-(4-Chlorobutyl)indole Under Ambient Conditions

This compound is a pivotal intermediate in modern pharmaceutical synthesis. Its significance is most notably highlighted by its role as a key building block in the manufacturing of Vilazodone, an important agent in the treatment of major depressive disorder.[1] The structural integrity of this intermediate is paramount; its purity and stability directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). For researchers, process chemists, and drug development professionals, a comprehensive understanding of the stability of this compound under typical storage and handling conditions is not merely a matter of good practice—it is a foundational requirement for robust process development, quality control, and regulatory compliance.

This guide provides a deep dive into the chemical stability of this compound. In the absence of extensive published stability studies on this specific molecule, we will adopt a first-principles approach, dissecting the molecule into its core functional components—the indole nucleus and the chlorobutyl side chain—to forecast potential degradation pathways. We will then synthesize this theoretical framework with established best practices in pharmaceutical stability testing to provide actionable insights and a comprehensive methodological approach for its empirical assessment.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential for proper handling and for designing stability studies. The data below is consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | 3-(4-Chlorobutyl)-1H-indole | [2] |

| CAS Number | 143612-79-7 (for 5-carbonitrile derivative) | [3][4] |

| Molecular Formula | C₁₂H₁₄ClN | N/A |

| Molecular Weight | 207.70 g/mol | N/A |

| Appearance | White to off-white or pale beige solid/powder | [2][3] |

| Melting Point | 98-102 °C (for 5-carbonitrile derivative) | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Storage Temp. | Room Temperature, Recommended <15°C in a cool, dark place | [2] |

Note: Much of the publicly available data pertains to the closely related this compound-5-carbonitrile. The core stability-influencing moieties, the indole ring and the chlorobutyl chain, remain the same.

Anticipated Degradation Pathways: A Mechanistic Perspective

The stability of this compound is dictated by the chemical reactivity of its two primary structural features. Under ambient conditions—exposure to atmospheric moisture, oxygen, and light at room temperature—several degradation pathways can be hypothesized.

Instability of the Indole Nucleus

The indole ring is an electron-rich aromatic system, which makes it susceptible to oxidation. This reactivity is a well-documented characteristic of the indole scaffold.

-

Oxidative Degradation: Atmospheric oxygen (³O₂), particularly in the presence of light, can lead to the formation of reactive oxygen species (ROS) like singlet oxygen (¹O₂).[5][6] These species can attack the electron-rich C2-C3 double bond of the indole ring, leading to a cascade of reactions that can form various oxidized products, including oxindoles. This process is often accompanied by a visible change in the material's color, from white to yellow or brown, which serves as a primary indicator of degradation.

-

Photolytic Degradation: Indole and its derivatives are known to be light-sensitive. UV and even visible light can provide the energy to excite the indole nucleus, promoting radical reactions or direct reactions with atmospheric oxygen, accelerating the oxidative degradation pathway.

Reactivity of the 4-Chlorobutyl Side Chain

The alkyl chloride moiety introduces a different set of stability concerns, primarily related to nucleophilic substitution and elimination reactions.

-

Hydrolysis: The carbon-chlorine bond is susceptible to cleavage by water, a ubiquitous nucleophile in an ambient environment. This hydrolysis reaction would proceed via a nucleophilic substitution mechanism (likely Sₙ2 for a primary alkyl halide, though Sₙ1 character cannot be entirely dismissed) to replace the chlorine atom with a hydroxyl group.[7] The primary degradation product would be 3-(4-hydroxybutyl)indole . The rate of this reaction would be expected to increase with higher temperature and humidity.

-

Intramolecular Cyclization (N-Alkylation): A significant and highly probable degradation pathway involves the indole nitrogen atom acting as an internal nucleophile. The lone pair of electrons on the indole nitrogen can attack the electrophilic carbon atom bearing the chlorine, leading to an intramolecular Sₙ2 reaction. This would result in the formation of a new six-membered ring, yielding a tetracyclic product, 6,7,8,9-tetrahydro-5H-pyrido[3,2,1-jk]carbazole . This type of intramolecular cyclization is a common side reaction in the synthesis and handling of haloalkylindoles.

The following diagram illustrates these primary potential degradation pathways.

Caption: Predicted degradation pathways for this compound.

Key Factors Influencing Stability in Ambient Conditions

Based on the predicted degradation pathways, the following environmental factors are critical to control:

-

Moisture: Serves as a direct reactant for the hydrolysis of the chlorobutyl chain. High humidity environments will accelerate the formation of 3-(4-hydroxybutyl)indole.[8]

-

Light: Acts as a catalyst for photolytic and oxidative degradation of the indole nucleus. Exposure to direct sunlight or even strong indoor lighting should be minimized.

-

Air (Oxygen): The primary oxidant responsible for the degradation of the electron-rich indole ring.[6] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent this.

-

Temperature: While room temperature storage is generally recommended, heat acts as a catalyst for all degradation reactions.[8] Elevated temperatures, such as those that might be experienced in a non-climate-controlled warehouse, will significantly shorten the compound's shelf life.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on chemical first principles and supplier guidelines:

-

Container: Store in a tightly sealed, opaque container to protect from moisture, air, and light. For long-term storage, amber glass bottles with PTFE-lined caps are ideal.

-

Atmosphere: For maximum stability, purge the container with an inert gas like nitrogen or argon before sealing. This displaces oxygen and moisture, mitigating the primary degradation pathways.

-

Temperature: Store in a cool, controlled environment, ideally below 15°C. Avoid temperature fluctuations and exposure to heat sources. Refrigeration (2-8°C) is a prudent measure for long-term archival.[2]

-

Location: Keep in a dark, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

A Framework for a Definitive Stability Study

To move from theoretical prediction to empirical fact, a forced degradation study is required. This is a standard practice in pharmaceutical development designed to identify likely degradation products and establish stability-indicating analytical methods.[9]

Core Objective

The primary goal is to intentionally degrade the sample under controlled stress conditions to:

-

Identify the key degradation products.

-

Elucidate the degradation pathways.

-

Develop and validate a stability-indicating analytical method capable of separating the parent compound from all significant degradants.

The following workflow outlines a comprehensive approach.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Stability-Indicating HPLC Method Development

The following protocol describes a robust starting point for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The goal is chromatographic separation of the parent peak from any peaks generated during the forced degradation study.

1. Chromatographic Conditions:

-

Justification: RP-HPLC is the workhorse of pharmaceutical analysis for small molecules. A C18 column is chosen for its excellent retention of moderately non-polar compounds like this compound. A gradient elution is selected to ensure that both the parent compound and potentially more polar (e.g., hydrolyzed) or less polar degradation products are eluted with good peak shape in a reasonable runtime. UV detection is ideal due to the strong chromophore of the indole ring.

-

Instrument: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV-Vis detector, preferably coupled to a Mass Spectrometer (MS) for peak identification.

-

Column: C18 stationary phase (e.g., Waters Symmetry, Agilent Zorbax), 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: Hold at 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 220 nm and 275 nm (monitor multiple wavelengths to ensure all components are detected).

-

Injection Volume: 10 µL.

2. Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Stressed Samples: Dilute the samples from the forced degradation experiments with the mobile phase to a final concentration of approximately 0.1 mg/mL. Ensure that samples subjected to acid or base hydrolysis are neutralized before injection to protect the column and ensure consistent chromatography.

3. Method Validation:

-

Once the method demonstrates specificity (the ability to separate all relevant peaks), it must be validated according to ICH Q2(R1) guidelines. This involves formally assessing:

-

Specificity: Peak purity analysis using a DAD or MS.

-

Linearity: Analyzing a series of standards to ensure a linear relationship between concentration and peak area.[10]

-

Accuracy & Precision: Determining how close the measured values are to the true values and the degree of scatter between measurements.[10]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

-

Conclusion

While this compound is a robust molecule essential for pharmaceutical manufacturing, it is not chemically inert. Its stability is governed by the inherent reactivity of the indole nucleus and the chlorobutyl side chain. Under ambient conditions, the principal risks are oxidative degradation, hydrolysis, and intramolecular cyclization, all of which are accelerated by exposure to light, air, moisture, and heat. Adherence to strict storage and handling protocols—specifically, storage in a cool, dark, dry, and inert environment—is critical to preserving its quality. For any organization relying on this key intermediate, conducting a formal forced degradation study is a necessary investment to fully understand its stability profile and to develop a validated, stability-indicating analytical method. This ensures process control, product quality, and ultimately, the safety and efficacy of the medicines it is used to create.

References

-

Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

PubChem. 3-(4-Chlorobutyl)-5-cyanoindole. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US9533949B2 - Processes for the preparation of 3-alkyl indoles.

-

ResearchGate. Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). Available from: [Link]

-

Pharmaffiliates. This compound-5-carbonitrile. Available from: [Link]

-

PubMed. Discovery of indole derivatives as STING degraders. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. Available from: [Link]

-

National Institutes of Health. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available from: [Link]

-

ReactionWeb.io. Alkyl Halide + H2O + Heat. Available from: [Link]

- Google Patents. CN111087339A - Production process of 3-(4-chlorobutyl) indole-5-carbonitrile.

-

ResearchGate. (PDF) 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available from: [Link]

-

ResearchGate. Degradation pathway of drug. Available from: [Link]

-

Frontiers. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available from: [Link]

-

Eawag. Geraniol Degradation Pathway. Available from: [Link]

-

ResearchGate. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Available from: [Link]

-

Research Journal of Pharmacognosy. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Available from: [Link]

-

MDPI. Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Available from: [Link]

-

Wecistanche. Exploring 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Pharmaceutical Intermediate. Available from: [Link]

-

National Institutes of Health. The Diverse Modes of Oxygen Reactivity in Life & Chemistry. Available from: [Link]

-

University of Calgary. Ch15: Hydrolysis of Alkyl Halides. Available from: [Link]

-

ResearchGate. Degradation Pathways. Available from: [Link]

-

ResearchGate. forced degradation study -a new approach for stress testing of drug substances and drug products. Available from: [Link]

-

American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available from: [Link]

-

National Institutes of Health. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from: [Link]

-

MDPI. Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. Available from: [Link]

-

Chemistry Steps. The SN1 Reaction of Alkyl Halides with Water. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | CAS 143612-79-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Modes of Oxygen Reactivity in Life & Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionweb.io [reactionweb.io]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Significance of Chlorobutyl Indole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The introduction of various substituents onto the indole ring allows for the fine-tuning of its biological properties. This technical guide provides an in-depth exploration of the pharmacological significance of chlorobutyl indole derivatives, a class of compounds that has garnered considerable attention, primarily as key intermediates in the synthesis of important therapeutics. We will delve into their synthesis, mechanism of action, and established and potential therapeutic applications, with a particular focus on their role in the development of novel antidepressants. Furthermore, we will explore the untapped potential of this chemical motif in other therapeutic areas, such as oncology and neuropsychiatry, by examining the broader context of indole derivatives' pharmacological activities.

The Indole Scaffold: A Foundation for Pharmacological Diversity

The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a cornerstone of medicinal chemistry.[3] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can interact with a diverse range of biological targets.[1] Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and antipsychotic agents.[4][5][6] The versatility of the indole scaffold lies in the fact that its biological activity can be significantly modulated by the nature and position of its substituents.[7]

The Emergence of Chlorobutyl Indole Derivatives: A Gateway to Novel Therapeutics

Among the myriad of possible indole modifications, the introduction of a chlorobutyl group at the C3 position has proven to be of particular pharmacological significance. This is primarily due to the role of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as a crucial intermediate in the synthesis of the antidepressant drug vilazodone.[8][9] The chlorobutyl chain serves as a reactive "handle," allowing for the subsequent attachment of other molecular fragments to construct the final drug molecule.

Synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Comparative Overview

The efficient synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a critical step in the production of vilazodone. Several synthetic strategies have been developed, each with its own advantages and limitations.

Method 1: Friedel-Crafts Acylation followed by Reduction

A common industrial approach involves a two-step process starting from 5-cyanoindole.[9][10]

-

Friedel-Crafts Acylation: 5-Cyanoindole is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 3-(4-chlorobutyryl)-5-cyano-1H-indole.[11]

-

Reduction: The resulting ketone is then reduced to a methylene group using a reducing agent like sodium borohydride in the presence of trifluoroacetic acid to afford 3-(4-chlorobutyl)-5-cyano-1H-indole.[11]

Method 2: Fischer Indole Synthesis

An alternative route utilizes the Fischer indole synthesis.[8][12] This method involves the reaction of 4-cyanophenylhydrazine hydrochloride with 1,1-dimethoxy-6-chlorohexane in an alcoholic solvent.[12] This one-pot reaction proceeds through an in-situ cyclization to form the desired indole ring with the chlorobutyl side chain already in place.

dot

Caption: Comparative Synthesis Routes to a Key Chlorobutyl Indole Derivative.

Central Role in Antidepressant Therapy: The Vilazodone Story

The primary pharmacological significance of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile lies in its role as a precursor to vilazodone, a multimodal antidepressant.[9]

From Intermediate to Active Pharmaceutical Ingredient (API)

The synthesis of vilazodone is achieved through the nucleophilic substitution of the chlorine atom in 3-(4-chlorobutyl)-5-cyanoindole with 5-(1-piperazinyl)-benzofuran-2-carboxamide.[9] This reaction creates the crucial indolebutylpiperazine pharmacophore responsible for the drug's unique mechanism of action.

dot

Caption: Final Condensation Step in the Synthesis of Vilazodone.

Mechanism of Action of Vilazodone: A Dual-Action Approach

Vilazodone exhibits a unique dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[13][14][15][16]

-

Serotonin Reuptake Inhibition: Like other SSRIs, vilazodone blocks the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[13][16]

-

5-HT1A Receptor Partial Agonism: The indolebutylpiperazine moiety of vilazodone allows it to bind to and partially activate 5-HT1A receptors.[13][15] This action is thought to contribute to a faster onset of antidepressant effects and a potentially better side-effect profile, particularly concerning sexual dysfunction, compared to traditional SSRIs.[17] The partial agonism at presynaptic 5-HT1A autoreceptors may lead to their more rapid desensitization, thereby enhancing serotonergic neurotransmission.[13][17]

dot

Caption: Dual Mechanism of Action of Vilazodone.

Exploring New Frontiers: Potential Applications of Chlorobutyl Indole Derivatives

While the primary established role of chlorobutyl indole derivatives is in the synthesis of vilazodone, the inherent pharmacological potential of the indole scaffold suggests that these compounds could be valuable in other therapeutic areas.

Anticancer Potential: A Logical Extension

Indole derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[2][4][18] The presence of a reactive alkyl halide, such as the chlorobutyl group, opens up possibilities for designing targeted covalent inhibitors or for use as a linker to attach other cytotoxic moieties. Further research is warranted to synthesize and screen chlorobutyl indole derivatives for their antiproliferative activity against various cancer cell lines.

Table 1: Selected Anticancer Mechanisms of Indole Derivatives

| Mechanism of Action | Examples of Indole Derivatives | Reference(s) |

| Tubulin Polymerization Inhibition | Vinca alkaloids (e.g., Vinblastine, Vincristine) | [4] |

| Kinase Inhibition | Sunitinib, Alectinib | [2][18] |

| Induction of Apoptosis | Various synthetic indole derivatives | [4] |

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

The indole nucleus is also a key feature in several antipsychotic drugs.[5][6] Many atypical antipsychotics exhibit affinity for both dopamine D2 and serotonin 5-HT2A receptors.[3][6] The indolebutylpiperazine structure found in vilazodone shares similarities with the pharmacophores of some atypical antipsychotics. The butyl chain, in particular, is a common linker length in many centrally acting drugs.[7] By modifying the terminal group attached to the chlorobutyl indole core, it may be possible to develop novel compounds with antipsychotic activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on chlorobutyl indole derivatives are limited, we can infer potential relationships from related compounds:

-

Alkyl Chain Length: In many classes of receptor ligands, the length of the alkyl chain connecting two pharmacophoric groups is critical for optimal binding. The four-carbon (butyl) chain in vilazodone appears to be an optimal linker length for its dual activity.[7]

-

Substitution on the Indole Ring: The cyano group at the 5-position of the indole ring in the vilazodone precursor is crucial for its activity. Modifications at this and other positions on the indole nucleus could significantly impact receptor affinity and selectivity.[7]

-

The Role of the Chlorine Atom: In the context of the vilazodone synthesis, the chlorine atom's primary role is as a leaving group. However, in the design of new drugs, an alkyl chloride could potentially act as a weak alkylating agent, enabling covalent binding to a target protein, although this would require careful design to ensure specificity and avoid toxicity.

Conclusion and Future Directions

Chlorobutyl indole derivatives, particularly 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, hold a significant and well-established position in the synthesis of the antidepressant vilazodone. Their primary pharmacological importance to date has been as a key building block for this dual-acting serotonergic agent. However, the inherent versatility of the indole scaffold, coupled with the reactivity of the chlorobutyl group, suggests a broader potential for these compounds in drug discovery.

Future research should focus on:

-

Diversification of the Chlorobutyl Indole Scaffold: Synthesizing and screening libraries of chlorobutyl indole derivatives with various substituents on the indole ring and different functional groups replacing the terminal chlorine.

-

Exploration of Anticancer and Antipsychotic Activities: Systematically evaluating these new derivatives for their efficacy in cancer and psychosis models.

-

Mechanistic Studies: Elucidating the mechanisms of action of any new active compounds to understand how the chlorobutyl indole moiety contributes to their pharmacological effects.

By expanding the investigation beyond their current role as synthetic intermediates, the full pharmacological significance of chlorobutyl indole derivatives may be unlocked, potentially leading to the development of novel therapeutics for a range of diseases.

References

-

Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). ResearchGate. [Link]

- Processes for the preparation of 3-alkyl indoles.

-

Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. PMC. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. [Link]

- Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole.

- Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.

-

Indolebutylamines as selective 5-HT(1A) agonists. PubMed. [Link]

- Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole.

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Chemical structures of some indole derivatives showing anticancer activity. ResearchGate. [Link]

-

Vilazodone. Wikipedia. [Link]

-

3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. PubMed. [Link]

-

Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. PubMed. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Vilazodone: a novel dual-acting antidepressant. Psychiatry Investigation. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

-

What is the mechanism of action of vilazodone (Selective Serotonin Reuptake Inhibitor (SSRI))?. Dr.Oracle. [Link]

-

Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]

-

Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. [Link]

-

Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]

-

Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link]

-

Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Nature Communications. [Link]

-

Vilazodone Impurity 54 | CAS No. NA. SynZeal. [Link]

-

Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 2: asymmetric synthesis and biological evaluation. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indolebutylamines as selective 5-HT(1A) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]

- 11. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 12. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]

- 13. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vilazodone - Wikipedia [en.wikipedia.org]

- 15. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 16. droracle.ai [droracle.ai]

- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 18. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Substituted Indole Alkylation Reagents for Researchers and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. Among the various positions on the indole ring, the C3-position is the most nucleophilic and, therefore, a prime site for functionalization. The alkylation of 3-substituted indoles, in particular, is a critical transformation that allows for the construction of complex molecular architectures with diverse biological activities. This in-depth technical guide provides a comprehensive overview of the key reagents and strategies for the C3-alkylation of indoles, with a focus on the underlying mechanisms, practical experimental considerations, and applications in drug discovery and development.

The Central Role of the Indolyl-3-methide Intermediate

A unifying concept in many C3-alkylation reactions of indoles is the in situ generation of a highly reactive indolyl-3-methide (also known as an alkylideneindolenine) intermediate. This transient species is a potent electrophile that readily reacts with a wide range of nucleophiles. The ability to generate this intermediate from various stable precursors is the foundation of many synthetic strategies.

Generation of the Indolyl-3-methide Intermediate

The indolyl-3-methide intermediate can be generated from several common precursors:

-

Indole-3-methanols: Under acidic conditions (Brønsted or Lewis acids), indole-3-methanols undergo dehydration to form the corresponding indolyl-3-methide.[3]

-

Gramine and its Salts: Gramine, N,N-dimethyl-1H-indole-3-methylamine, is a naturally occurring alkaloid that serves as an excellent precursor.[4][5] Treatment of gramine or its quaternary ammonium salts with a base or heat leads to the elimination of dimethylamine, generating the indolyl-3-methide intermediate.

Sources

- 1. Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gramine - Wikipedia [en.wikipedia.org]

A Technical Guide to Sourcing and Qualifying High-Purity 3-(4-Chlorobutyl)indole for Pharmaceutical Research and Development

Introduction: The Critical Role of 3-(4-Chlorobutyl)indole in Synthesis

This compound, specifically its 5-carbonitrile derivative (CAS No. 143612-79-7), is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds.[1][2] Its unique structure, featuring a reactive chlorobutyl side chain attached to an indole core, makes it a versatile building block for creating complex molecular architectures.[1] The indole framework itself is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive natural products and pharmaceuticals.[3][4] This compound serves as a key precursor in the development of drugs targeting neurological disorders and in the synthesis of potential anti-cancer agents.[1]

Given its role as a foundational starting material, the purity of this compound is not a trivial specification—it is a critical determinant of success in multi-step synthetic campaigns. The presence of impurities can lead to significant downstream consequences, including reduced yield, formation of unwanted byproducts, and complications in purification, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth framework for researchers, scientists, and drug development professionals on sourcing, evaluating, and handling high-purity this compound to ensure the integrity and reproducibility of their research.

Section 1: Commercial Availability and Supplier Evaluation

Sourcing high-purity this compound requires careful evaluation of a landscape of chemical suppliers ranging from large, well-established manufacturers to smaller, specialized labs. The key is to identify a supplier who not only provides the material to the required specification but also offers robust documentation and transparency.

Identifying Potential Suppliers

A number of global suppliers list this compound-5-carbonitrile in their catalogs, often with purities specified as ≥97%.[1][5] These suppliers typically cater to the research and development sector, offering quantities from grams to kilograms. When selecting a supplier, it is crucial to look beyond the catalog specification and consider their quality systems and market focus. Suppliers with certifications like ISO 9001 demonstrate a commitment to quality management.[6]

Below is a comparative table of representative suppliers. Note that availability and specifications are subject to change, and direct inquiry is always recommended.

| Supplier | Typical Purity Specification | Available Documentation | Notes |

| TCI Chemicals | >97.0% (GC)[5] | SDS, Specifications, Certificate of Analysis (C of A)[5] | A well-established supplier for research chemicals with readily available technical documents. |

| Santa Cruz Biotechnology | Not specified, for research use only[7] | C of A available for specific lots[7] | Primarily focused on biochemicals for research applications. |

| BLDpharm | Purity/Specification not detailed online[8] | Basic product information and safety data available[8] | Offers a wide range of intermediates; detailed specifications may require inquiry. |

| Chem-Impex | ≥ 97% (CG)[1] | SDS, Product Specification, C of A[1] | Specializes in intermediates for pharmaceutical and agrochemical research. |

The Causality of Supplier Choice: Beyond the Purity Percentage

Choosing a supplier should be treated as the first critical step of the experimental workflow. A lower-purity grade from a less reputable supplier might seem cost-effective initially, but it introduces significant risks. For instance, residual starting materials from the synthesis, such as 5-cyanoindole or 4-chlorobutyryl chloride, can compete in subsequent reactions.[9] Side-products from the indole formation step (e.g., a Fischer indole synthesis) can introduce structurally similar impurities that are difficult to separate later.[2][10][11] Therefore, partnering with a supplier who provides a detailed Certificate of Analysis with lot-specific data is paramount for risk mitigation.

Section 2: Defining and Verifying "High Purity"